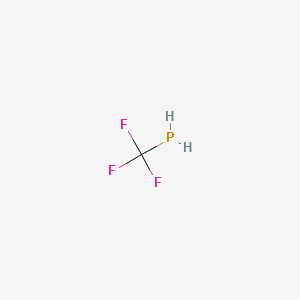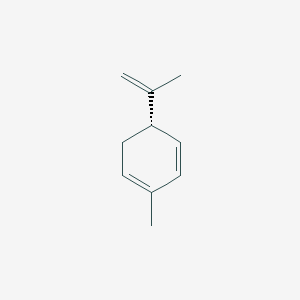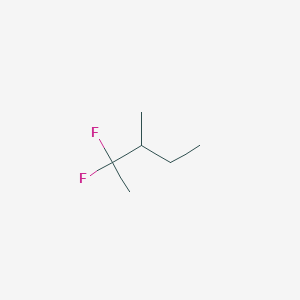
Tetrahydrogenistein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrogenistein is a derivative of genistein, a naturally occurring isoflavone found in soybeans and other legumes. It is known for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This compound is structurally similar to genistein but has additional hydrogen atoms, which may alter its biological activity and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydrogenistein can be synthesized through the hydrogenation of genistein. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrogenistein undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Fully saturated isoflavonoid derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Applications De Recherche Scientifique
Tetrahydrogenistein has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrogenation reactions and the effects of hydrogenation on isoflavonoid structures.
Biology: Investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Explored for its anti-cancer properties, particularly in prostate and breast cancer. It is also studied for its potential to alleviate menopausal symptoms and improve bone health.
Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mécanisme D'action
Tetrahydrogenistein exerts its effects through several molecular mechanisms:
Estrogen Receptor Modulation: It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Tyrosine Kinase Inhibition: It inhibits tyrosine kinases, which are involved in cell signaling and cancer progression.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparaison Avec Des Composés Similaires
Genistein: The parent compound, known for its estrogenic and anti-cancer properties.
Daidzein: Another isoflavone with similar biological activities but differing in hydroxylation patterns.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness: Tetrahydrogenistein is unique due to its additional hydrogen atoms, which may enhance its stability and alter its biological activity compared to genistein and other isoflavones. This structural modification can lead to differences in pharmacokinetics, bioavailability, and therapeutic potential.
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,15-19H,7H2 |
Clé InChI |
AXSVBAFTZHHCIL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=C(C=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)









